(2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone
Overview
Description
“1-(2,6-dimethoxybenzoyl)piperazine” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “1-(2,6-dimethoxybenzoyl)piperazine” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The piperazine ring is inserted into a more complex polycyclic structure .Chemical Reactions Analysis
Piperazine compounds, including “1-(2,6-dimethoxybenzoyl)piperazine”, can undergo various chemical reactions. For example, they can participate in condensation amidation reactions with benzoic acid . In these reactions, HATU is used as a coupling reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-dimethoxybenzoyl)piperazine” include a molecular weight of 250.29 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Mechanism of Action
Target of Action
The primary target of 1-(2,6-dimethoxybenzoyl)piperazine is the 5-hydroxytryptamine (serotonin, 5-HT)1A receptor (5-HT1AR) . This receptor plays a crucial role in the regulation of serotonin levels in the brain, which is associated with mood and behavior.
Mode of Action
1-(2,6-dimethoxybenzoyl)piperazine interacts with its target, the 5-HT1AR, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in an increase in the serotonin level in the brain .
Biochemical Pathways
The interaction of 1-(2,6-dimethoxybenzoyl)piperazine with 5-HT1AR affects the 5-HT1AR/BDNF/PKA pathway . This pathway is involved in the regulation of serotonin levels and the expression of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA). The compound’s action on this pathway leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, optimize the pharmacokinetic properties, and facilitate easy handling in synthetic chemistry .
Result of Action
The result of the action of 1-(2,6-dimethoxybenzoyl)piperazine is a significant increase in the serotonin level in the brain . This leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus . These changes at the molecular and cellular level could potentially contribute to the compound’s antidepressant activity .
Safety and Hazards
While specific safety and hazard information for “1-(2,6-dimethoxybenzoyl)piperazine” was not found, piperazine compounds can be hazardous. They can cause skin burns, eye damage, and may cause an allergic skin reaction . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQGLHBUUJIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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